molecular formula C13H23NO4 B036640 (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid CAS No. 1212407-62-9

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid

Cat. No. B036640
M. Wt: 257.33 g/mol
InChI Key: JSQOFHUYZLCVGB-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a chemical compound that has been explored in the context of organic chemistry, particularly in the synthesis and structural analysis of cyclic amino acids and derivatives.

Synthesis Analysis

  • The synthesis of related compounds, such as Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, involves conformational locking using the bicyclo[3.2.0]heptane core structure. This process helps in achieving different stereoisomers with distinct conformations (Vorberg et al., 2017).
  • Another approach involves the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, a process that can be related to the synthesis of similar cyclic amino acids (Berkessel et al., 2002).

Molecular Structure Analysis

  • The molecular structure of such compounds often adopts a boat-like conformation, largely unaffected by various substitution patterns. This intrinsic property is crucial for the design of molecules with spatial and directional fixation of pharmacophoric groups (Vorberg et al., 2017).

Chemical Reactions and Properties

  • Certain reactions, such as the tandem radical addition-homoallylic radical rearrangement, are key in synthesizing neuroexcitants from N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes (Hodgson et al., 2005).

Physical Properties Analysis

  • The physical properties, like crystal structure and conformation, of similar cyclic amino acids have been studied in detail. For example, 1-aminocyclohexane-1-carboxylic acid and its derivatives show that the cyclohexane rings adopt a chair conformation, with amino groups usually occupying the axial position (Valle et al., 1988).

Scientific Research Applications

“(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid” is a specific compound that is used in biochemical research . While specific applications of this compound are not readily available, it’s important to note that compounds like this often find use in the field of proteomics , which is the large-scale study of proteins.

  • Proteomics Research

    • This compound could be used in proteomics research . Proteomics is a branch of biology that studies the structure and function of proteins in the human body.
  • Peptide Synthesis

    • The compound could potentially be used in peptide synthesis . Peptides are short chains of amino acids that play many important roles in the body.
  • Dual Protection of Amines

    • The compound could be used in the dual protection of amines . This is a technique used in organic chemistry to protect reactive amine groups during a chemical reaction.
  • Biochemical Research

    • This compound is used in biochemical research . Biochemistry is the study of chemical processes within and relating to living organisms.
  • Medicinal Chemistry

    • The compound could potentially be used in medicinal chemistry . Medicinal chemistry involves the design and synthesis of therapeutic agents.
  • Organic Synthesis

    • The compound could be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds.

properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQOFHUYZLCVGB-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.